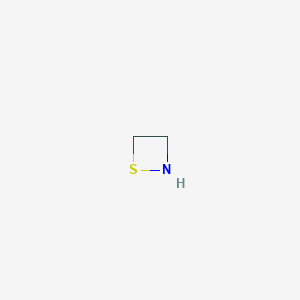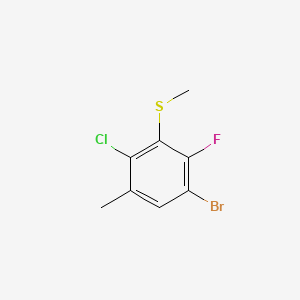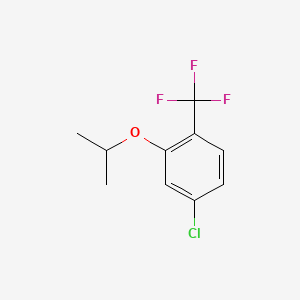
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene is an organic compound with the molecular formula C10H10ClF3O. It is characterized by the presence of a chloro group, an isopropoxy group, and a trifluoromethyl group attached to a benzene ring. This compound is typically used as an intermediate in organic synthesis and has applications in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-nitro-1-(trifluoromethyl)benzene with isopropyl alcohol in the presence of a reducing agent such as palladium on carbon (Pd/C) under hydrogenation conditions. The reaction proceeds as follows:
Reduction of Nitro Group: The nitro group is reduced to an amino group using Pd/C and hydrogen gas.
Substitution Reaction: The amino group is then substituted with an isopropoxy group using isopropyl alcohol and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous flow processes. These methods typically utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethyl groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The isopropoxy group can enhance the compound’s solubility and stability in organic solvents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chlorobenzotrifluoride: Similar in structure but lacks the isopropoxy group.
2-Chlorobenzotrifluoride: Similar in structure but with the chloro group in a different position.
1,4-Dichloro-2-(trifluoromethyl)benzene: Contains an additional chloro group.
Uniqueness
4-Chloro-2-isopropoxy-1-(trifluoromethyl)benzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Eigenschaften
Molekularformel |
C10H10ClF3O |
|---|---|
Molekulargewicht |
238.63 g/mol |
IUPAC-Name |
4-chloro-2-propan-2-yloxy-1-(trifluoromethyl)benzene |
InChI |
InChI=1S/C10H10ClF3O/c1-6(2)15-9-5-7(11)3-4-8(9)10(12,13)14/h3-6H,1-2H3 |
InChI-Schlüssel |
PJZOAKIFUFSAAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC(=C1)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




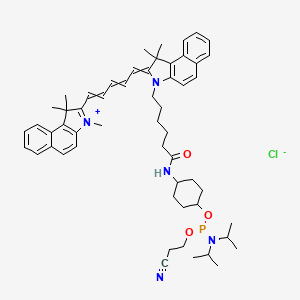
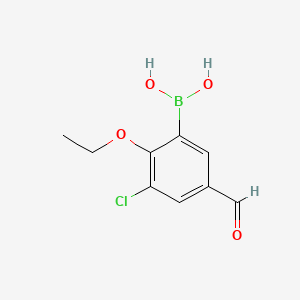
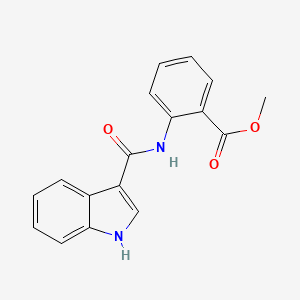
![3-Bromo-7-chloropyrido[2,3-b]pyrazine](/img/structure/B14761650.png)
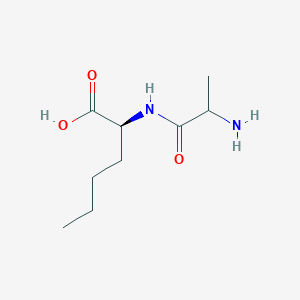
![(R)-1-[(R)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14761661.png)
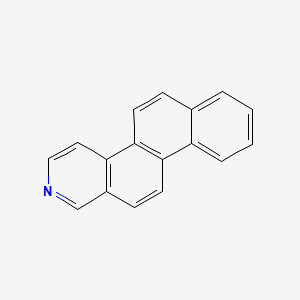
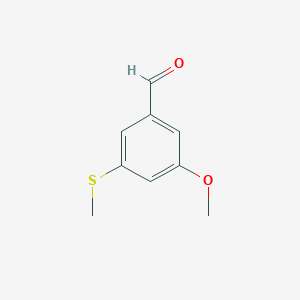
![N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14761681.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18R,21S,24R,27S)-18,21-bis(2-aminoethyl)-12-benzyl-3-[(1S)-2-chloro-1-hydroxyethyl]-15-[3-(diaminomethylideneamino)propyl]-24-(hydroxymethyl)-27-[[(3S)-3-hydroxyundecanoyl]amino]-2,5,8,11,14,17,20,23,26-nonaoxo-9-propylidene-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B14761683.png)
